4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both sulfur and oxygen atoms in the ring structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of benzyl mercaptan with an appropriate oxazolone precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The benzyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one
- 4-[(Benzylsulfanyl)methyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide
- 4-(2-Methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
Uniqueness
4-[(Benzylsulfanyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
121242-80-6 |
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Molecular Formula |
C17H13NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-(benzylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H13NO2S/c19-17-15(12-21-11-13-7-3-1-4-8-13)18-16(20-17)14-9-5-2-6-10-14/h1-10,12H,11H2 |
InChI Key |
VNNBOBGFTGUJST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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